3-{5-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine
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Overview
Description
3-{5-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, followed by the construction of the pyrrolopyrrol and pyridazine rings. Common reagents used in these reactions include amidoximes, isatoic anhydrides, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{5-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 2-(1,2,4-oxadiazol-5-yl)anilines
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
What sets 3-{5-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine apart is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H22N6O |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-methyl-5-[[5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H22N6O/c1-14-21-20(27-24-14)13-25-9-16-11-26(12-17(16)10-25)19-8-7-18(22-23-19)15-5-3-2-4-6-15/h2-8,16-17H,9-13H2,1H3 |
InChI Key |
CKRKYZFLPFEPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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